5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
Description
5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide (CID: 4996790) is a sulfonamide derivative with the molecular formula C₁₇H₁₈F₃N₃O₂S and a molecular weight of 397.4 g/mol. Its structure features a central benzenesulfonamide core substituted with a pyrrolidine ring at the 2-position, an amino group at the 5-position, and a 3-trifluoromethylphenyl moiety attached via the sulfonamide nitrogen (Figure 1) . The compound is commercially available (ST-1936) with 95% purity and is cataloged under MFCD02701688 . Its SMILES notation is C1CCN(C1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F, and the InChIKey MGSGKNKREAYFRZ-UHFFFAOYSA-N confirms its stereochemical uniqueness .
Sulfonamides are renowned for diverse biological activities, ranging from antimicrobial to enzyme inhibitory effects.
Properties
IUPAC Name |
5-amino-2-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c18-17(19,20)12-4-3-5-14(10-12)22-26(24,25)16-11-13(21)6-7-15(16)23-8-1-2-9-23/h3-7,10-11,22H,1-2,8-9,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSGKNKREAYFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326602 | |
| Record name | 5-amino-2-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85270212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
326182-65-4 | |
| Record name | 5-amino-2-pyrrolidin-1-yl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101326602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl phenyl group, which may influence its pharmacological properties.
- Molecular Formula : C17H18F3N3O2S
- Molecular Weight : 385.4 g/mol
- CAS Number : 326182-65-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-amino derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range around 250 µg/mL, suggesting moderate antimicrobial activity .
2. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects, particularly through inhibition of pro-inflammatory cytokines. Studies have demonstrated that related compounds can inhibit the production of TNFα and IL-6 in stimulated cell lines, indicating a potential role in managing inflammatory diseases .
3. Anticancer Potential
Emerging research suggests that sulfonamide derivatives may possess anticancer properties. For example, the inhibition of specific kinases involved in cancer progression has been observed, with IC50 values in the nanomolar range for certain analogs. This suggests that 5-amino derivatives could be further explored as potential anticancer agents .
Case Studies
Several case studies have highlighted the biological relevance of compounds similar to this compound:
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the presence of the sulfonamide group may interfere with bacterial folate synthesis and modulate inflammatory pathways by inhibiting key signaling molecules.
Scientific Research Applications
Antimicrobial Activity
One prominent application of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of benzenesulfonamide exhibit significant antimicrobial properties against various bacterial strains, including multidrug-resistant pathogens.
Case Study: Antimicrobial Evaluation
A study evaluated new thiopyrimidine–benzenesulfonamide compounds for their antimicrobial efficacy. The compounds were tested against Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa, both known for causing severe hospital-acquired infections. Results indicated that these new compounds effectively suppressed microbial biofilm formation, suggesting their potential as therapeutic agents against antibiotic resistance .
Anticancer Properties
The compound has also been explored for its anticancer properties. Several studies have synthesized similar sulfonamide derivatives and assessed their cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In one investigation, a series of benzenesulfonamide derivatives were synthesized and tested for their cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values below 100 μM, indicating potent anticancer activity. Mechanistic studies revealed that these compounds induced apoptosis in cancer cells, highlighting their potential for further development .
Antimalarial Potential
Another significant application of this compound is in antimalarial drug development. The rational design and synthesis of new benzenesulfonamide derivatives have been conducted to identify effective lead compounds against malaria.
Case Study: Antimalarial Drug Development
A study focused on synthesizing N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides aimed to develop new antimalarial agents. The synthesized compounds were evaluated through docking studies and biological assays, revealing that certain trifluoromethyl-substituted derivatives showed promising activity against malaria parasites . These findings suggest that modifications to the benzenesulfonamide structure can enhance antimalarial efficacy.
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzenesulfonamide Derivatives with Trifluoromethyl Groups
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)
- Structure: Shares the 4-(trifluoromethyl)benzenesulfonamide moiety but replaces the pyrrolidine-aminophenyl system with a benzyloxy-trimethylpyridine group .
- Key Differences: The pyridine ring introduces aromatic nitrogen, which may alter electronic properties and hydrogen-bonding capacity compared to the pyrrolidine group.
- Implications : Such structural variations could shift activity toward different biological targets, such as kinase inhibition, though specific data are unavailable.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Sulfonamides with Heterocyclic Substituents
Sulfamethoxazole (SMX)
- Structure: 4-Amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide .
- Key Differences :
- Implications: SMX’s isoxazole ring confers antibacterial activity via dihydropteroate synthase inhibition, whereas the trifluoromethyl group in the target compound may steer activity toward non-antibiotic targets.
4-Amino-N-(quinoxalin-2-yl)-N-sodiobenzene-1-sulfonamide (QA-9670)
- Structure: Features a quinoxaline substituent and sodium counterion .
- Key Differences: Quinoxaline’s planar aromatic system may intercalate into DNA or bind aromatic pockets in enzymes. Sodium ion enhances solubility but limits blood-brain barrier penetration.
- Implications: Potential use in oncology or as a fluorescence probe due to quinoxaline’s photophysical properties.
Aryl Hydrazides vs. Sulfonamides
[5-(3-Trifluoromethyl-phenyl)-2-furyl]-methylene-hydrazide
Structural and Functional Analysis Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Amino-2-pyrrolidin-1-yl-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonamide coupling between a benzenesulfonyl chloride derivative and 3-(trifluoromethyl)aniline. A general protocol involves:
Reacting 2-pyrrolidin-1-yl-benzenesulfonyl chloride with 3-(trifluoromethyl)aniline in pyridine at 25–80°C for 2–24 hours.
Using DMAP (0.1 eq) as a catalyst to accelerate the reaction.
Purifying via column chromatography (silica gel, petroleum ether/ethyl acetate gradient).
Optimization strategies include solvent screening (DMF vs. THF), microwave-assisted heating to reduce time, and stoichiometric adjustments (1:1.1 molar ratio of amine to sulfonyl chloride). Yields exceeding 70% are achievable with gradient elution .
Table 1: Reaction Optimization Parameters
| Parameter | Standard Condition | Optimized Approach |
|---|---|---|
| Temperature | 25°C, 24 hrs | 80°C, 2 hrs (microwave) |
| Solvent | Pyridine | DMF with 5% H₂O |
| Catalyst Loading | 0.1 eq DMAP | 0.2 eq DMAP |
| Purification | Isocratic elution | Gradient elution (10→50% EA) |
Q. Which spectroscopic techniques are critical for structural validation, and how should data interpretation address potential isomerism?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm pyrrolidine ring integration (δ 1.8–3.5 ppm) and sulfonamide NH signals (δ 7.5–8.5 ppm).
- FT-IR : Validate sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH bending (1540–1650 cm⁻¹).
- HRMS : Match molecular ion ([M+H]⁺ calculated for C₁₇H₁₇F₃N₃O₂S: 392.0943).
- X-ray crystallography : Resolve stereochemical ambiguities; single-crystal diffraction at 100 K achieves R-factor <0.05 .
For isomerism (e.g., pyrrolidine ring puckering), use variable-temperature NMR (298–373 K) to detect conformational exchange .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across in vitro models be systematically addressed?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To resolve:
Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP-based viability kits.
Control for solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration).
Validate target engagement : Employ SPR (surface plasmon resonance) to measure binding affinity (KD) to the proposed protein target.
Cross-reference data with structural analogs (e.g., 4-[5-(phenyl)-3-CF₃-1H-pyrazol-1-yl]-benzenesulfonamide) to identify structure-activity relationships .
Q. What advanced methodologies are recommended for assessing hydrolytic stability under physiological conditions?
- Methodological Answer :
Prepare buffer solutions mimicking physiological pH (e.g., pH 7.4 PBS, pH 1.2 HCl).
Incubate the compound at 37°C for 24–72 hours.
Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient).
Hydrolytic pathways (e.g., sulfonamide bond cleavage) can be modeled using Arrhenius kinetics. For labile compounds, consider cyclodextrin encapsulation to enhance stability .
Q. How should molecular docking studies be designed to predict interactions with protein targets, and what validation is required?
- Methodological Answer :
Ligand preparation : Generate 3D conformers from SMILES (e.g., NCC(=O)NC1=CC=C(C=C1)N1N=C(C=C1C1=CC=2C=CC3=CC=CC=C3C2C=C1)C(F)(F)F ) using RDKit.
Protein preparation : Use PDB structures (e.g., COX-2, 5KIR) with removed water and added hydrogens.
Docking : Perform blind docking with AutoDock Vina (exhaustiveness=32).
Validate results with SPR or ITC (isothermal titration calorimetry) to measure binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
